8-Chloro-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
8-Chloro-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound with the molecular formula C₉H₅ClFNO. It belongs to the class of quinolones, which are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of chlorine and fluorine atoms at the 8th and 6th positions, respectively, on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoro-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluoro-2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
8-Chloro-6-fluoro-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its efficacy as an antimicrobial agent against resistant bacterial strains.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth .
Comparison with Similar Compounds
- 6-Fluoro-1,4-dihydroquinolin-4-one
- 8-Chloro-1,4-dihydroquinolin-4-one
- 6,8-Difluoro-1,4-dihydroquinolin-4-one
Uniqueness: 8-Chloro-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its antibacterial activity and stability compared to other quinoline derivatives. The specific positioning of these halogens contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5ClFNO |
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Molecular Weight |
197.59 g/mol |
IUPAC Name |
8-chloro-6-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClFNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13) |
InChI Key |
KJFKEPARHUXZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Cl)F |
Origin of Product |
United States |
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